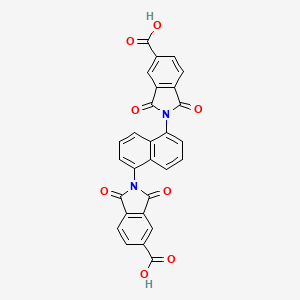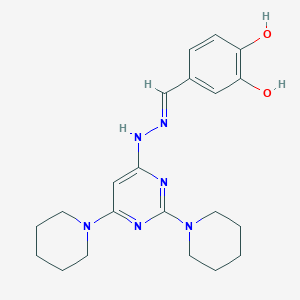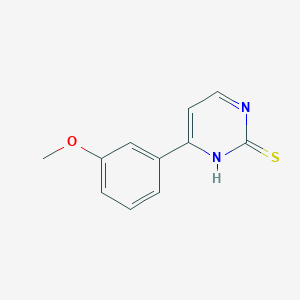
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid), also known as NDI, is a type of organic compound that has been widely used in scientific research. This compound has been found to have various applications in the field of chemistry, biology, and material science.
作用機序
The mechanism of action of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is not fully understood. However, it has been found to interact with various biomolecules, including proteins and nucleic acids. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been found to bind to DNA and RNA, which can lead to changes in their structure and function. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has also been found to interact with enzymes, which can affect their activity.
Biochemical and Physiological Effects:
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative stress. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been found to have anticancer properties, which can inhibit the growth of cancer cells.
実験室実験の利点と制限
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It is also soluble in various solvents, which makes it easy to handle in the lab. However, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) can be difficult to functionalize, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) in scientific research. One direction is the development of novel materials and polymers based on 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid). Another direction is the use of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) as a fluorescent probe for the detection of biomolecules in vivo. In addition, the use of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) as a therapeutic agent for the treatment of various diseases, including cancer and inflammation, is an area of active research.
Conclusion:
In conclusion, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is a unique organic compound that has found various applications in scientific research. Its synthesis method is well-established, and it has been found to have several advantages and limitations for lab experiments. Its mechanism of action and biochemical and physiological effects are still being studied, and there are several future directions for its use in scientific research. Overall, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is a promising compound that has the potential to contribute to various fields of research.
合成法
The synthesis of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) can be achieved through various methods. One of the most common methods is the reaction between 1,5-naphthalenediamine and phthalic anhydride in the presence of a catalyst. This method produces 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) in high yields and purity. Other methods include the reaction between naphthalene-1,5-dicarboxylic acid and 1,2-diaminobenzene, and the reaction between 1,5-naphthalenediamine and 1,2,4,5-benzenetetracarboxylic dianhydride.
科学的研究の応用
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been extensively used in scientific research due to its unique properties. It has been found to have applications in various fields, including material science, organic electronics, and biomedicine. In material science, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been used as a building block for the synthesis of novel polymers and materials. In organic electronics, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been used as a semiconducting material for the fabrication of organic field-effect transistors. In biomedicine, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been used as a fluorescent probe for the detection of various biomolecules.
特性
IUPAC Name |
2-[5-(5-carboxy-1,3-dioxoisoindol-2-yl)naphthalen-1-yl]-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N2O8/c31-23-17-9-7-13(27(35)36)11-19(17)25(33)29(23)21-5-1-3-15-16(21)4-2-6-22(15)30-24(32)18-10-8-14(28(37)38)12-20(18)26(30)34/h1-12H,(H,35,36)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENZTEQOYJUSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)C(=C1)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B6106510.png)
![5-(4-chlorophenyl)-8,8-dimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6106536.png)
![(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)(6-methoxy-2-naphthyl)methanone](/img/structure/B6106544.png)
![N,N-diethyl-1-{[6-fluoro-2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B6106552.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6106558.png)
![3,5-bis[(trifluoroacetyl)amino]benzoic acid](/img/structure/B6106565.png)
![1-(2-methylbenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6106572.png)
![4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine](/img/structure/B6106573.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B6106581.png)
![N-cyclohexyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6106589.png)

![4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol](/img/structure/B6106601.png)

![6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6106621.png)